Cas no 1555490-24-8 (3-fluoro-3-(1H-indol-3-yl)propan-1-amine)

3-Fluoro-3-(1H-indol-3-yl)propan-1-amine is a fluorinated indole derivative with potential applications in medicinal chemistry and pharmaceutical research. The incorporation of a fluorine atom at the β-position of the propylamine chain enhances the compound's metabolic stability and bioavailability, while the indole moiety provides a versatile scaffold for further functionalization. This structure may serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or serotonin-related pathways. The compound's unique fluorinated architecture offers opportunities for structure-activity relationship (SAR) studies, enabling fine-tuning of pharmacological properties. Its well-defined chemical structure ensures reproducibility in research applications.
3-fluoro-3-(1H-indol-3-yl)propan-1-amine structure
1555490-24-8 structure
商品名:3-fluoro-3-(1H-indol-3-yl)propan-1-amine
CAS番号:1555490-24-8
MF:C11H13FN2
メガワット:192.232725858688
CID:6578373
PubChem ID:83853609

3-fluoro-3-(1H-indol-3-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-fluoro-3-(1H-indol-3-yl)propan-1-amine
    • 1555490-24-8
    • EN300-1849180
    • インチ: 1S/C11H13FN2/c12-10(5-6-13)9-7-14-11-4-2-1-3-8(9)11/h1-4,7,10,14H,5-6,13H2
    • InChIKey: AMXAPHTZKAGLHE-UHFFFAOYSA-N
    • ほほえんだ: FC(CCN)C1=CNC2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 192.10627659g/mol
  • どういたいしつりょう: 192.10627659g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 41.8Ų

3-fluoro-3-(1H-indol-3-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1849180-2.5g
3-fluoro-3-(1H-indol-3-yl)propan-1-amine
1555490-24-8
2.5g
$3611.0 2023-06-02
Enamine
EN300-1849180-1g
3-fluoro-3-(1H-indol-3-yl)propan-1-amine
1555490-24-8
1g
$0.0 2023-09-19
Enamine
EN300-1849180-0.05g
3-fluoro-3-(1H-indol-3-yl)propan-1-amine
1555490-24-8
0.05g
$1549.0 2023-06-02
Enamine
EN300-1849180-1.0g
3-fluoro-3-(1H-indol-3-yl)propan-1-amine
1555490-24-8
1g
$1844.0 2023-06-02
Enamine
EN300-1849180-0.1g
3-fluoro-3-(1H-indol-3-yl)propan-1-amine
1555490-24-8
0.1g
$1623.0 2023-06-02
Enamine
EN300-1849180-10.0g
3-fluoro-3-(1H-indol-3-yl)propan-1-amine
1555490-24-8
10g
$7927.0 2023-06-02
Enamine
EN300-1849180-5.0g
3-fluoro-3-(1H-indol-3-yl)propan-1-amine
1555490-24-8
5g
$5345.0 2023-06-02
Enamine
EN300-1849180-0.25g
3-fluoro-3-(1H-indol-3-yl)propan-1-amine
1555490-24-8
0.25g
$1696.0 2023-06-02
Enamine
EN300-1849180-0.5g
3-fluoro-3-(1H-indol-3-yl)propan-1-amine
1555490-24-8
0.5g
$1770.0 2023-06-02

3-fluoro-3-(1H-indol-3-yl)propan-1-amine 関連文献

3-fluoro-3-(1H-indol-3-yl)propan-1-amineに関する追加情報

Exploring the Potential of 3-Fluoro-3-(1H-Indol-3-yl)Propan-1-Amine (CAS No. 1555490-24-8) in Modern Research

The compound 3-fluoro-3-(1H-indol-3-yl)propan-1-amine (CAS No. 1555490-24-8) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and biochemical research. As a fluorinated derivative of tryptamine, this molecule combines the indole scaffold with a fluorinated propylamine side chain, creating a versatile building block for drug discovery and neuroscience studies. Researchers are particularly interested in how the fluoro substitution at the 3-position influences the compound's bioavailability, receptor binding affinity, and metabolic stability compared to non-fluorinated analogs.

One of the most searched questions regarding 3-fluoro-3-(1H-indol-3-yl)propan-1-amine relates to its potential role in central nervous system (CNS) research. The indole nucleus is a privileged structure in medicinal chemistry, appearing in numerous neurotransmitters and psychoactive compounds. The addition of a fluorine atom, a strategy known as fluorine medicinal chemistry, has become a hot topic in drug design as it often improves membrane permeability and resistance to oxidative metabolism. This makes CAS No. 1555490-24-8 particularly interesting for studies involving serotonergic systems and neurotransmitter analogs.

From a synthetic chemistry perspective, the preparation of 3-fluoro-3-(1H-indol-3-yl)propan-1-amine involves challenging transformations that have become a focus for organic chemists. The introduction of fluorine at the benzylic position requires specialized fluorination techniques, which aligns with current trends in late-stage fluorination methodologies. Many researchers are searching for efficient synthetic routes to this compound, as evidenced by the growing number of publications exploring electrophilic fluorination and radical fluorination approaches to similar structures.

The physicochemical properties of 1555490-24-8 make it an attractive target for structure-activity relationship (SAR) studies. Fluorine's strong electronegativity and small atomic radius can significantly alter a molecule's electronic distribution without causing substantial steric perturbations. This has led to increased interest in how the 3-fluoro substitution affects the compound's hydrogen bonding capacity, pKa values, and conformational preferences - all critical factors in molecular recognition processes.

Recent advances in fluorine NMR spectroscopy have opened new avenues for studying compounds like 3-fluoro-3-(1H-indol-3-yl)propan-1-amine. The 19F nucleus provides a sensitive probe for investigating molecular interactions and dynamics, making this technique particularly valuable for tracking the compound in biological systems and studying its protein binding characteristics. This application has become increasingly relevant as researchers seek non-radioactive methods for compound tracking in metabolic studies.

In the context of fragment-based drug discovery, the indole-fluoropropanamine structure represents an interesting pharmacophore that could be incorporated into larger drug candidates. The pharmaceutical industry's growing focus on fluorine-containing drugs (approximately 20-30% of modern pharmaceuticals contain fluorine) has spurred interest in small fluorinated building blocks like CAS No. 1555490-24-8. Its potential applications span various therapeutic areas, particularly in neurological disorders and psychiatric conditions where modulation of monoaminergic systems is desired.

The stability profile of 3-fluoro-3-(1H-indol-3-yl)propan-1-amine under different pH conditions and temperatures is another frequently searched topic. Understanding these parameters is crucial for formulation development and storage considerations in research settings. The fluorine atom's influence on the compound's chemical stability and shelf life compared to its non-fluorinated counterpart is an active area of investigation, with implications for its practical use in laboratory and potential clinical applications.

From a computational chemistry perspective, 1555490-24-8 presents interesting challenges for molecular modeling and docking studies. The electronegative fluorine atom affects electron distribution throughout the conjugated system, which in turn influences the compound's binding poses and interaction energies with biological targets. These computational approaches are becoming increasingly important in the era of AI-assisted drug discovery, where accurate prediction of molecular properties can accelerate research timelines.

As research into fluorinated bioactive compounds continues to expand, 3-fluoro-3-(1H-indol-3-yl)propan-1-amine serves as an important case study in how strategic fluorination can modify biological activity. The compound's unique combination of an aromatic indole ring and aliphatic fluorine creates a hybrid structure that bridges several areas of chemical space, making it valuable for medicinal chemistry optimization efforts. Its applications in developing selective receptor modulators and studying neurochemical pathways continue to drive scientific interest in this molecule.

Looking forward, the development of novel synthetic methods for 1555490-24-8 and its derivatives remains an active area of research. Recent breakthroughs in catalytic fluorination and asymmetric synthesis may provide more efficient routes to this compound and its enantiomerically pure forms. Such advances would significantly benefit ongoing investigations into the stereochemical aspects of its biological activity and potential therapeutic applications in precision medicine approaches.

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